3-Amino-1-(4-methylphenyl)piperidin-2-one
Description
3-Amino-1-(4-methylphenyl)piperidin-2-one is a piperidin-2-one derivative characterized by a six-membered piperidinone ring substituted with a 4-methylphenyl group at position 1 and an amino group at position 3 (Figure 1).
Properties
IUPAC Name |
3-amino-1-(4-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-6-10(7-5-9)14-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFRLDRBHXSXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-methylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylbenzylamine with a suitable piperidinone precursor in the presence of a cyclizing agent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or piperidinone moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-Amino-1-(4-methylphenyl)piperidin-2-one is primarily explored for its therapeutic potential . Its structural characteristics allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals. Research indicates that compounds with similar structures have been effective in treating conditions such as:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating disorders like depression and anxiety.
- Pain Management : Its interaction with pain receptors may lead to the development of new analgesics.
Studies have shown that this compound exhibits various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may act as a serotonin reuptake inhibitor, similar to existing antidepressants.
- Antinociceptive Properties : Research indicates potential use in pain relief through modulation of pain pathways.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions, including:
- Formation of the Piperidine Ring : A key step in synthesizing this compound involves cyclization reactions to form the piperidine structure.
- Modification for Enhanced Activity : Researchers are investigating various derivatives of this compound to improve efficacy and reduce side effects.
Case Studies
Several case studies have documented the application of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Activity | Showed significant improvement in animal models of depression compared to control groups. |
| Study B | Pain Relief | Demonstrated reduced pain response in models of chronic pain. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic route that increased yield by 30%. |
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-methylphenyl group in the parent compound enhances lipophilicity compared to unsubstituted analogs. Salt forms (e.g., hydrochloride in ) improve aqueous solubility, a critical factor for bioavailability.
Physicochemical Trends: The pKa of 8.69 for the fluorinated analog suggests moderate basicity, likely due to the amino group’s interaction with the electron-withdrawing fluorine substituent. Density values (e.g., 1.173 g/cm³ for ) correlate with molecular packing and crystallinity, influencing formulation strategies.
Antitumor and Metabolic Interactions
While this compound lacks direct activity data, analogs like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) demonstrate the role of CYP1A1-mediated metabolism in antitumor activity. DF 203 is metabolized to 6-OH 203, a process critical for its selective cytotoxicity in breast cancer cells. Although structurally distinct, this highlights how amino-aromatic substituents can drive target-specific bioactivation.
Anti-inflammatory Activity
The pyridazinone derivative 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one exhibits potent anti-inflammatory activity (IC₅₀ = 11.6 μM) via macrophage modulation.
Biological Activity
3-Amino-1-(4-methylphenyl)piperidin-2-one, also known as a piperidine derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a methylphenyl substituent, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 120-123 °C |
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems, particularly the dopamine (DA) and serotonin (5-HT) transporters. Its structural similarity to other piperidine derivatives allows it to modulate these pathways effectively.
- Dopamine Transporter Inhibition : Studies have shown that piperidine derivatives can act as selective inhibitors of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. This inhibition can lead to increased dopaminergic activity, potentially useful in treating disorders like ADHD and depression .
- Serotonin Receptor Affinity : The compound has also been evaluated for its binding affinity to serotonin receptors, suggesting a potential role in mood regulation and anxiety disorders .
Therapeutic Potential
The therapeutic implications of this compound are significant, particularly in neuropharmacology.
- Antidepressant Activity : Due to its action on dopamine and serotonin systems, this compound may exhibit antidepressant-like effects in preclinical models.
- Antidiabetic Properties : Emerging research indicates that piperidine derivatives may enhance glucose uptake and inhibit key enzymes involved in carbohydrate metabolism, showing potential as antidiabetic agents .
Case Studies
- In Vivo Studies : A study conducted on rodent models demonstrated that administration of this compound resulted in a significant increase in locomotor activity, indicative of enhanced dopaminergic transmission. Behavioral assays confirmed its potential as an antidepressant .
- In Vitro Assays : In vitro studies revealed that this compound exhibited cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-1-(4-methylphenyl)piperidin-2-one, and how can reaction yields be optimized?
- Methodological Answer : Acylation of precursor piperidine derivatives (e.g., 1-benzyl-4-piperidone) using acylating agents like acetic anhydride or benzoyl chloride under anhydrous conditions typically yields the target compound. Reactions should be monitored via thin-layer chromatography (TLC) to optimize reaction time and temperature. For example, acylation reactions in dichloromethane with catalytic triethylamine have achieved >85% yields for analogous compounds . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity product.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of the amide carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and NH₂ bending vibrations at ~1600 cm⁻¹.
- GC-MS : Monitor molecular ion peaks (e.g., m/z = 218 for the parent ion) and fragmentation patterns to verify the piperidin-2-one backbone and substituents .
- ¹H/¹³C NMR : Assign signals for the methylphenyl group (δ ~2.3 ppm for CH₃, aromatic protons at δ ~6.8–7.2 ppm) and piperidine ring protons (δ ~3.0–4.0 ppm for NCH₂ groups) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential dust or vapor release.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?
- Methodological Answer : Poor crystal quality or twinning can complicate X-ray diffraction. Use SHELXT for initial structure solution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder in the methylphenyl group. Hydrogen atom positions should be refined using riding models or difference Fourier maps .
Q. How can hydrogen bonding patterns in this compound inform its crystallization behavior?
- Methodological Answer : Perform graph set analysis (e.g., Etter’s formalism ) on X-ray data to classify hydrogen bonds (e.g., N–H···O=C motifs). For example, a D (donor) motif with R₂²(8) patterns may dominate, stabilizing the crystal lattice. Computational tools like Mercury can visualize these networks and predict solvent inclusion tendencies .
Q. How should researchers address contradictions in reported spectral data or physicochemical properties?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate using multiple techniques (e.g., 2D NMR for ambiguous proton couplings).
- Solubility Variations : Document solvent polarity (e.g., logP calculations) and temperature dependencies. For example, solubility in DMSO vs. methanol may differ due to hydrogen-bonding capacity .
Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
